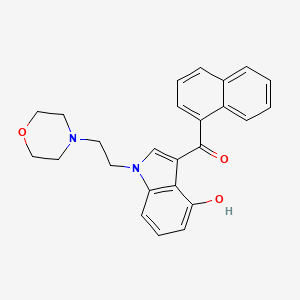

JWH 200 4-hydroxyindole metabolite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

JWH 200 4-hydroxyindole metabolite is an aminoalkylindole that acts as a cannabinoid (CB) receptor agonist . It binds the CB1 receptor with high-affinity . It is one of several synthetic cannabinoids which have been included in smoking mixtures . This metabolite is expected to be a urinary metabolite of JWH 200 based on the metabolism of the closely-related JWH 015 and JWH 018 .

Molecular Structure Analysis

The molecular formula of JWH 200 4-hydroxyindole metabolite is C25H24N2O3 . Its formal name is 4-hydroxy [1-[2- (4-morpholinyl)ethyl]-1H-indol-3-yl]-1-naphthalenyl-methanone . The SMILES representation is O=C (C1=CN (CCN2CCOCC2)C3=C1C (O)=CC=C3)C4=CC=CC5=C4C=CC=C5 .Physical And Chemical Properties Analysis

The molecular weight of JWH 200 4-hydroxyindole metabolite is 400.5 . It is soluble in DMF (5 mg/ml), DMSO (3 mg/ml), and Ethanol (5 mg/ml) . The maximum absorption wavelengths (λmax) are 219 and 352 nm .Scientific Research Applications

Mass Spectrometric Analysis : Kusano et al. (2016) developed a method using gas chromatography-electron ionization-tandem mass spectrometry (GC-EI-MS/MS) for the differentiation of positional isomers of hydroxyindole metabolites of JWH-018, a compound structurally similar to JWH 200. This method could potentially be applied to the metabolites of JWH 200 (Kusano et al., 2016).

Metabolism and Detection : De Brabanter et al. (2013) investigated the in vivo and in vitro metabolism of JWH-200. The study identified 22 metabolites, which could be useful for detecting JWH-200 abuse in urine (De Brabanter et al., 2013).

Cytotoxicity and Metabolism Study : Gampfer et al. (2021) studied the hepatotoxicity and metabolism of JWH-200 in HepG2 cells, finding a strong cytotoxic potential and numerous metabolites that could be targeted in urine screening procedures (Gampfer et al., 2021).

Pharmacokinetics of JWH-018 Metabolites : Toennes et al. (2017) investigated the pharmacokinetics of JWH-018, a related compound to JWH 200. The study provided insights into the metabolic pathways and the presence of metabolites in serum after inhalation, which could be relevant for understanding the behavior of JWH 200 in the body (Toennes et al., 2017).

Micellar Electrokinetic Chromatography for Metabolites Detection : Švidrnoch et al. (2016) developed a method for separating and identifying synthetic cannabinoids and their metabolites, including those related to JWH-200, using micellar electrokinetic chromatography-mass spectrometry (Švidrnoch et al., 2016).

Mechanism of Action

Target of Action

The primary target of the JWH 200 4-hydroxyindole metabolite is the cannabinoid receptor 1 (CB1) . The CB1 receptor is a G protein-coupled receptor located primarily in the central and peripheral nervous system. It plays a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including appetite, pain-sensation, mood, and memory.

Mode of Action

The JWH 200 4-hydroxyindole metabolite acts as an agonist at the CB1 receptor . It binds to the CB1 receptor with high affinity, which leads to a series of reactions that result in the reduction of the release of certain neurotransmitters from presynaptic neurons .

Biochemical Pathways

Upon binding to the CB1 receptor, the JWH 200 4-hydroxyindole metabolite triggers a cascade of biochemical reactions. These include the inhibition of adenylate cyclase activity, the activation of mitogen-activated protein kinases, and the modulation of several ion channels. These actions can lead to changes in the release of various neurotransmitters, affecting physiological processes such as pain perception, mood, and appetite .

Pharmacokinetics

It is expected to be a urinary metabolite of jwh 200 based on the metabolism of the closely-related jwh 015 and jwh 018

Result of Action

The binding of the JWH 200 4-hydroxyindole metabolite to the CB1 receptor can result in a variety of molecular and cellular effects. These include changes in neurotransmitter release, which can affect various physiological processes such as pain perception, mood, and appetite . The specific effects can vary depending on factors such as the specific location of the CB1 receptors and the physiological context.

Safety and Hazards

properties

IUPAC Name |

[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c28-23-10-4-9-22-24(23)21(17-27(22)12-11-26-13-15-30-16-14-26)25(29)20-8-3-6-18-5-1-2-7-19(18)20/h1-10,17,28H,11-16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZFDQRQHYLPNHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCN2C=C(C3=C2C=CC=C3O)C(=O)C4=CC=CC5=CC=CC=C54 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501017859 |

Source

|

| Record name | JWH-200 4-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 200 4-hydroxyindole metabolite | |

CAS RN |

1427325-73-2 |

Source

|

| Record name | JWH-200 4-hydroxyindole metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501017859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-1-[(2S)-2-amino-4-methylsulfanylbutanoyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B590037.png)

![3-Acetylbicyclo[2.2.1]hepta-2,5-diene-2-carbonyl chloride](/img/structure/B590050.png)